1-Methyl-1,2,3,4-tetrahydroisoquinolin-7-ol hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c1-7-10-6-9(12)3-2-8(10)4-5-11-7;/h2-3,6-7,11-12H,4-5H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHMRFIMEBFZMAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(CCN1)C=CC(=C2)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Methyl-1,2,3,4-tetrahydroisoquinolin-7-ol hydrochloride typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride, phosphorus pentoxide, or zinc chloride . This reaction leads to the formation of 3,4-dihydroisoquinoline derivatives. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
1-Methyl-1,2,3,4-tetrahydroisoquinolin-7-ol hydrochloride undergoes various chemical reactions, including:
Scientific Research Applications
1-Methyl-1,2,3,4-tetrahydroisoquinolin-7-ol hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Methyl-1,2,3,4-tetrahydroisoquinolin-7-ol hydrochloride involves its interaction with various molecular targets and pathways. It has been shown to protect against rotenone-induced mortality and biochemical changes in the brain, suggesting its potential role in neuroprotection . The compound may exert its effects by modulating neurotransmitter release and inhibiting oxidative stress .
Comparison with Similar Compounds
Key Insights :
- Methoxy substitutions at positions 6 or 7 significantly alter lipophilicity and electronic properties, impacting receptor binding and bioavailability .
- Ethyl substitution (CAS 19886-92-1) increases molecular weight and may enhance blood-brain barrier penetration compared to methyl derivatives .
Functional Group Variations
Key Insights :
- Acetyl or hydroxymethyl groups introduce steric and electronic changes, affecting solubility and reactivity .
Halogenated Derivatives
Key Insights :
- Fluorination (CAS EN300-6481475) improves resistance to oxidative metabolism, extending half-life in biological systems .
- Bromide salts (CAS 497947-23-6) may offer alternative crystallization pathways for pharmaceutical formulations .
Tetrahydroquinoline Derivatives
Key Insights :
- The absence of a hydroxyl group (CAS 91-61-2) reduces polarity, making it unsuitable for aqueous-based pharmacological studies but useful in materials science .
Biological Activity
1-Methyl-1,2,3,4-tetrahydroisoquinolin-7-ol hydrochloride (1MeTIQ) is a compound that has garnered attention for its diverse biological activities, particularly in neuropharmacology. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
1MeTIQ is derived from tetrahydroisoquinoline and features a methyl group at the nitrogen position and a hydroxyl group at the 7-position. Its molecular formula is C₁₁H₁₄N₂O·HCl, with a molecular weight of approximately 187.66 g/mol. The hydrochloride form enhances its solubility in aqueous solutions, facilitating its use in biological studies and therapeutic applications.
1MeTIQ exhibits several mechanisms that contribute to its biological activity:
- Dopaminergic Modulation : It influences dopamine neurotransmitter systems, potentially affecting mood regulation and cognitive functions. Studies have shown that it can restore altered dopamine levels in various disease models .
- Neuroprotective Effects : The compound has demonstrated neuroprotective properties against neurotoxins such as MPTP and rotenone, which are known to induce parkinsonian symptoms. This suggests a role in protecting dopaminergic neurons .
- Antinociceptive Activity : Research indicates that 1MeTIQ can alleviate pain associated with diabetic neuropathy by modulating monoaminergic systems and enhancing supraspinal opioidergic pathways .
Neuroprotective Effects
1MeTIQ has been studied for its potential in treating neurodegenerative diseases. A study involving streptozotocin (STZ)-induced diabetic neuropathic pain showed that acute administration of 1MeTIQ significantly reversed mechanical allodynia and thermal hyperalgesia. Doses ranging from 15 to 45 mg/kg were effective, with the highest dose showing results comparable to gabapentin, a standard treatment for neuropathic pain .
Anti-inflammatory Properties
In addition to its neuroprotective effects, 1MeTIQ has shown promise as an anti-inflammatory agent. It may interact with various receptors involved in inflammatory pathways, although specific mechanisms require further elucidation.
Case Studies and Research Findings
Several studies underscore the compound's efficacy:
- Diabetic Neuropathic Pain Study : In this study, 1MeTIQ was administered to STZ-induced diabetic mice. Results indicated a significant reduction in pain sensitivity (PWT) after treatment, highlighting its potential as an analgesic agent .
- Neurotoxicity Studies : Research has demonstrated that 1MeTIQ can inhibit calcium influx and counteract the effects of neurotoxins like MPTP and rotenone. These findings suggest its utility in preventing neurodegeneration associated with Parkinson's disease .
Comparative Analysis of Related Compounds
| Compound Name | Structure Features | Unique Attributes |
|---|---|---|
| 6-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline | Methoxy group at position 6 | Enhanced lipophilicity; potential for different biological activity |
| 7-Hydroxy-6-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline | Hydroxy and methoxy groups | Increased water solubility; different pharmacokinetics |
| 1-Methylisoquinoline | Methyl substitution on isoquinoline | Lacks tetrahydro structure; different reactivity profile |
This table illustrates the structural variations among related compounds and their potential implications for biological activity.
Q & A
Basic: What synthetic routes are commonly employed for 1-Methyl-1,2,3,4-tetrahydroisoquinolin-7-ol hydrochloride, and how can reaction conditions be optimized for yield?
The synthesis of tetrahydroisoquinoline derivatives typically involves cyclization of benzaldehyde or substituted benzaldehyde precursors with methylamine derivatives. For example, a methoxy-substituted benzaldehyde may react with a methylsulfonyl-substituted amine under acidic conditions to form the tetrahydroisoquinoline core . Optimization includes adjusting reaction temperature (e.g., 60–80°C for 12–24 hours), solvent selection (e.g., ethanol or THF), and stoichiometric ratios of precursors. Catalysts like p-toluenesulfonic acid (p-TsOH) can enhance cyclization efficiency. Post-synthesis, purification via recrystallization or column chromatography is critical to isolate the hydrochloride salt form .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
